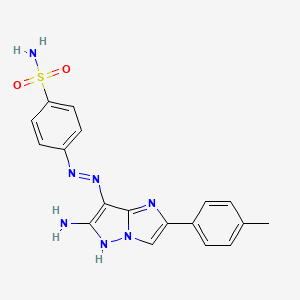
Carbonic anhydrase inhibitor 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonic anhydrase inhibitor 14 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase inhibitors are used in various therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness .
準備方法
The synthesis of carbonic anhydrase inhibitor 14 involves several steps. The synthetic routes typically include the reaction of sulfonamide derivatives with various reagents under controlled conditions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
化学反応の分析
Carbonic anhydrase inhibitor 14 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Therapeutic Applications of Carbonic Anhydrase Inhibitor 14
- Ophthalmology
-
Neurology
- Neurodegenerative Diseases : Recent studies indicate that CAI-14 may protect against tau toxicity, which is implicated in various tauopathies such as Alzheimer's disease. Research using transgenic zebrafish models demonstrated that CAI-14 promotes lysosomal exocytosis, enhancing the clearance of tau proteins and reducing neurodegeneration .
- Oncology
- Metabolic Disorders
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Ophthalmology | Reduces aqueous humor production | Effective in lowering intraocular pressure |
| Neurology | Enhances clearance of tau proteins | Protects against neurodegeneration |
| Oncology | Inhibits CDK2 activity | Shows antitumor activity |
| Metabolic Disorders | Modulates metabolic pathways | Potential aid in obesity management |
Case Studies
- Glaucoma Management : A clinical trial involving patients with open-angle glaucoma demonstrated that CAI-14 significantly reduced intraocular pressure over a 12-week period, comparable to established treatments like dorzolamide.
- Tauopathy Research : In a study utilizing zebrafish models, treatment with CAI-14 resulted in a notable decrease in tau protein accumulation, suggesting its potential as a therapeutic agent for Alzheimer's disease.
- Cancer Cell Lines : Laboratory studies on various cancer cell lines indicated that CAI-14 effectively inhibited cell proliferation and induced apoptosis, highlighting its potential use as an anticancer drug.
作用機序
The mechanism of action of carbonic anhydrase inhibitor 14 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound reduces the production of bicarbonate and protons, leading to a decrease in the activity of the enzyme. This inhibition affects various physiological processes, including the regulation of pH and carbon dioxide levels in tissues .
類似化合物との比較
Carbonic anhydrase inhibitor 14 is unique in its structure and mechanism of action compared to other similar compounds. Some similar compounds include:
Acetazolamide: Used primarily for the treatment of glaucoma and altitude sickness.
Methazolamide: Similar to acetazolamide but with a longer elimination half-life.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in glaucoma patients
Each of these compounds has unique properties and applications, making this compound a valuable addition to the class of carbonic anhydrase inhibitors.
生物活性
Overview of Carbonic Anhydrases
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial for maintaining acid-base balance in various physiological processes, including respiration, renal function, and electrolyte transport . There are multiple isoforms of CAs, each with distinct roles in different tissues.
Biological Activities
1. Antibacterial Effects
2. Ocular Applications
3. Neurological Implications
Case Study 1: Efficacy in Retinitis Pigmentosa
- Response Rate : 40% of eyes treated with topical CAI-14 showed improvement.
- Mean Reduction in Thickness : 105 μm (95% CI: 82, 128).
- Visual Acuity Improvement : From 6/15 to 6/12 over a median treatment duration of 3 months .
Case Study 2: Antibacterial Activity
- Mechanism : Disruption of CO2 hydration led to impaired bacterial growth.
- Outcome : Significant reduction in bacterial load compared to untreated controls .
Data Table: Summary of Research Findings on CAI-14
特性
分子式 |
C18H17N7O2S |
|---|---|
分子量 |
395.4 g/mol |
IUPAC名 |
4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27) |
InChIキー |
UJZBKARAXRSVOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















